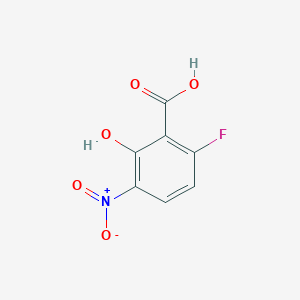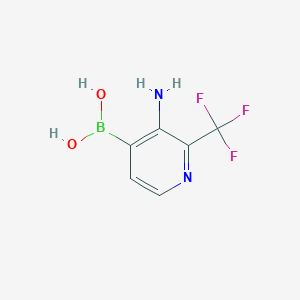
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
Vue d'ensemble
Description
“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied method for forming carbon–carbon bonds . This reaction is particularly useful due to its mild conditions and tolerance of various functional groups. The boronic acid derivative can be used to introduce the pyridine moiety into more complex molecules, enhancing their electronic and structural properties.
Anti-Markovnikov Hydromethylation
This compound can participate in anti-Markovnikov hydromethylation of alkenes . This transformation is significant as it allows for the addition of a trifluoromethyl group in a specific orientation relative to the double bond, which can be leveraged to synthesize molecules with precise stereochemistry, crucial in drug development and materials science.
Synthesis of Biologically Active Molecules
The boronic acid moiety of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is instrumental in the synthesis of heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 inhibitory activity . This application is particularly relevant in the field of medicinal chemistry, where the inhibition of specific enzymes can lead to therapeutic agents for diseases like Alzheimer’s and diabetes.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound finds applications in the agrochemical, pharmaceutical, and dyestuff fields . Its incorporation into various molecular frameworks can impart desirable properties such as increased stability, bioactivity, or color characteristics.
Development of New Borane Reagents
The trifluoromethyl group in the compound can lead to the development of new borane reagents . These reagents are essential in various chemical transformations, including oxidative dehydroborylation, which is a critical step in refining the synthesis of complex organic molecules.
Catalytic Protodeboronation
In catalytic protodeboronation, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid can be used to remove the boron moiety from molecules at the end of a synthetic sequence . This process is vital for the preparation of molecules where the boron group is no longer needed, allowing for further functionalization or purification.
Homologation and Cross-Coupling Reactions
The compound is also used in homologation and conjunctive cross-coupling reactions . These reactions are important for extending carbon chains and creating new carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules.
Radical-Polar Crossover Reactions
Lastly, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid plays a role in radical-polar crossover reactions . These reactions are a part of a broader category of transformations that allow for the combination of radical and polar mechanisms, leading to the creation of novel compounds with unique properties.
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions. These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids and their derivatives are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action environment can significantly influence the efficacy and stability of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid. The success of Suzuki–Miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Orientations Futures
The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
Propriétés
IUPAC Name |
[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPERPSLINTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



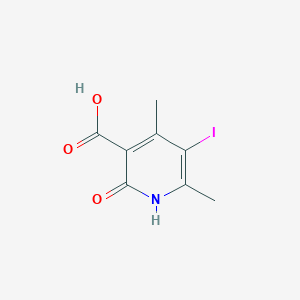




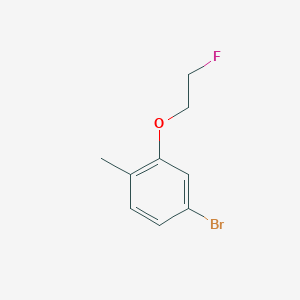

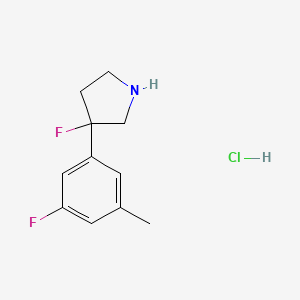

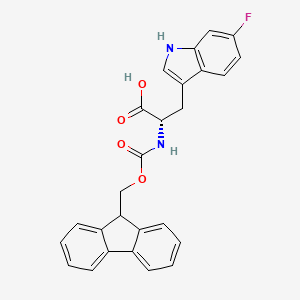
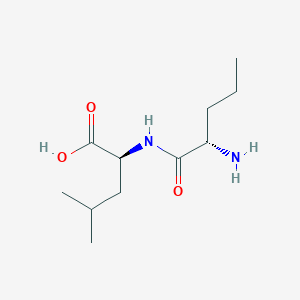

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
